Sulfaguanidine
Overview
Description
Sulfaguanidine is a sulfonamide, a guanidine derivative of sulfanilamide used in veterinary medicine . It is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .
Synthesis Analysis
Sulfaguanidine has been synthesized using a crystal engineering approach, resulting in two novel cocrystals of Sulfaguanidine (SG-TBA and SG-PT) with thiobarbutaric acid (TBA) and 1,10-phenanthroline (PT) .Molecular Structure Analysis
The structure of Sulfaguanidine includes several active fragments: aniline, sulfonic, and guanidine . The role of these fragments in the physiological activity of the antibiotic was studied by calculating and comparing the effective charges of the fragments of aniline and Sulfaguanidine molecules .Chemical Reactions Analysis
Sulfaguanidine exhibits polymorphic behavior, with the formation of hydrates and solvates being a key aspect of its solid-state nature . The compound has five anhydrates (AH-I – V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates .Physical And Chemical Properties Analysis
Sulfaguanidine’s solid-state behavior includes the presence of five anhydrates, two monohydrate polymorphs, and nine solvates . Calorimetric measurements have revealed that AH-II is the thermodynamically stable polymorph at room and low temperatures .Scientific Research Applications
Environmental Distribution and Mobility
Research by Białk-Bielińska et al. (2012) in "Chemosphere" examined the sorption potential of sulfaguanidine on various natural soils. They found that sulfaguanidine is highly mobile in the environment, with a potential to infiltrate groundwater or run off into surface waters. This mobility is influenced by organic carbon content, soil solution pH, and ionic strength (Białk-Bielińska et al., 2012).
Synthesis of Novel Analogs
Aday et al. (2016) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" focused on the synthesis of novel sulfonamide analogs containing sulfaguanidine. These compounds showed antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics (Aday et al., 2016).
Pharmaceutical Cocrystals
Abidi et al. (2018) in the "Journal of Pharmaceutical and Biomedical Analysis" synthesized cocrystals of sulfaguanidine, which exhibited a two-fold increase in antibacterial activity and improved non-hemolytic/non-cytotoxic potential compared to sulfaguanidine alone (Abidi et al., 2018).
Electrochemical Sensor Development
El Hassani et al. (2018) developed a molecularly imprinted electrochemical sensor for sulfaguanidine detection in honey samples. This sensor demonstrated high sensitivity and selectivity, important for quality control in food products (El Hassani et al., 2018).
Soil and Water Pollution Analysis
Osiński et al. (2022) employed HPLC-FLD to detect sulfaguanidine in organic fertilizers. This method is crucial for monitoring antibiotic pollution in agriculture and its potential environmental impacts (Osiński et al., 2022).
Antimicrobial Polymer Development
Dardeer et al. (2022) in "Polymers" explored novel PEG-based polymers as drug carriers for sulfaguanidine. These carriers enhanced the drug’s antibacterial efficacy and modified its properties, indicating a new direction in drug delivery systems (Dardeer et al., 2022).
Environmental Spectroscopy Studies
Bazyl et al. (2022) in "Optics and Spectroscopy" investigated the spectral luminescent properties of sulfaguanidine in water. Their findings provide insight into the molecular behavior of sulfaguanidine, relevant for environmental monitoring (Bazyl et al., 2022).
Aquatic Toxicity Assessment
Liguoro et al. (2010) evaluated the aquatic toxicity of sulfaguanidine on various organisms. Their findings are vital for understanding the environmental impact of sulfaguanidine residues in water (Liguoro et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-aminophenyl)sulfonylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBKOPJOKNSWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023609 | |
Record name | Sulfaguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID856017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sulfaguanidine | |
CAS RN |
57-67-0 | |
Record name | Sulfaguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfaguanidine [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaguanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13726 | |
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Record name | sulfaguanidine | |
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Record name | sulfaguanidine | |
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Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |
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Record name | Sulfaguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfaguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |
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Record name | SULFAGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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